2-Amino-4-ethylbenzene-1-sulfonamide
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Overview
Description
2-amino-4-ethyl-benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of an amino group at the second position and an ethyl group at the fourth position on the benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-ethyl-benzenesulfonamide typically involves the sulfonation of 4-ethyl-aniline followed by the introduction of the amino group. One common method involves the reaction of 4-ethyl-aniline with chlorosulfonic acid to form 4-ethyl-benzenesulfonyl chloride. This intermediate is then treated with ammonia to yield 2-amino-4-ethyl-benzenesulfonamide .
Industrial Production Methods
In industrial settings, the production of 2-amino-4-ethyl-benzenesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-ethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and ethyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamides depending on the reagents used.
Scientific Research Applications
2-amino-4-ethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-ethyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, such as altered pH regulation and reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-amino-benzenesulfonamide: Lacks the ethyl group, making it less hydrophobic and potentially altering its biological activity.
2-amino-4-methyl-benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness
2-amino-4-ethyl-benzenesulfonamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which can influence its chemical properties and biological activity. The ethyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with hydrophobic pockets in enzymes and other proteins .
Properties
CAS No. |
20901-92-2 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-amino-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |
InChI Key |
CUXSYWVCRYOQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
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